4,6-Dibromo-2,3-dimethylaniline

Vue d'ensemble

Description

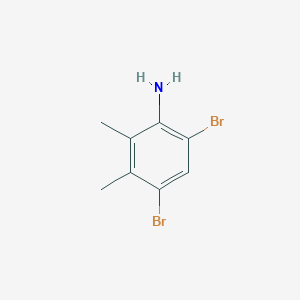

4,6-Dibromo-2,3-dimethylaniline is an organic compound with the molecular formula C8H9Br2N. It is characterized by the presence of two bromine atoms and two methyl groups attached to an aniline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dimethylaniline typically involves the bromination of 2,3-dimethylaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the aniline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dibromo-2,3-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted aniline derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Coupling Reactions:

4,6-Dibromo-2,3-dimethylaniline serves as a versatile intermediate in various coupling reactions. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals. For instance, it can undergo Suzuki coupling reactions to form complex organic molecules. A notable study demonstrated its use in synthesizing dinuclear dichlorotitanium complexes through a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one .

Halogenation:

The compound can also be halogenated to yield various derivatives. Research shows that treatment with thionyl bromide selectively yields 4-bromo derivatives, which are crucial for further chemical transformations . The regioselectivity of these reactions allows for the precise synthesis of desired products.

Materials Science

Coordination Chemistry:

this compound acts as a ligand in coordination chemistry. Its ability to coordinate with transition metals makes it valuable for creating stable metal complexes. These complexes can serve as catalysts in organic reactions, including cross-coupling and hydrogenation processes.

Electronic and Photophysical Properties:

The unique substitution pattern of this compound influences its electronic properties, making it suitable for developing materials with specific electronic characteristics. This is particularly relevant in the fabrication of organic semiconductors and photonic devices.

Biological Applications

Antimicrobial Activity:

Certain derivatives of this compound have shown potential antimicrobial properties. Studies have indicated that modifications to the aniline structure can enhance its efficacy against various pathogens . This opens avenues for developing new antimicrobial agents based on this compound.

DNA Binding:

Research has revealed that some bipyridine derivatives related to this compound exhibit DNA binding capabilities. This characteristic is significant for applications in molecular biology and drug design .

Table 1: Summary of Synthetic Applications

| Application Type | Reaction Type | Product Example | Yield (%) |

|---|---|---|---|

| Organic Synthesis | Suzuki Coupling | Dinuclear Dichlorotitanium Complex | Varies |

| Halogenation | Thionyl Bromide Reaction | 4-Bromo Derivatives | Up to 69% |

| Coordination Chemistry | Metal Complex Formation | Palladium Complexes | High |

| Biological Activity | Antimicrobial Testing | Various Pathogens | Varies |

| Compound Derivative | Target Organism | Activity (MIC) |

|---|---|---|

| 4-Bromo-2,3-dimethylaniline | Staphylococcus aureus | < 10 µg/mL |

| 4-Bromo-2-methyl-N,N-dimethylaniline | Escherichia coli | < 20 µg/mL |

Mécanisme D'action

The mechanism by which 4,6-Dibromo-2,3-dimethylaniline exerts its effects depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of the research or application.

Comparaison Avec Des Composés Similaires

3,5-Dibromo-4-methylaniline

3,4-Dibromoaniline

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Activité Biologique

4,6-Dibromo-2,3-dimethylaniline is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of the biological activity of this compound, including its effects on specific biological systems, potential therapeutic applications, and associated toxicity.

This compound is characterized by the following chemical structure:

- Chemical Formula: CHBrN

- Molecular Weight: 292.99 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of dibromo-substituted anilines. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound was evaluated in vitro against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values for these cell lines were reported to be comparable to known anticancer agents, indicating its potential as a therapeutic candidate.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that this compound can interact with key enzymes involved in cancer progression, potentially disrupting their function and leading to increased apoptosis in cancer cells.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound exhibited significant radical scavenging activity in assays designed to measure antioxidant potential.

Mutagenicity

The mutagenic potential of this compound has been assessed through various studies. It is classified as a mutagenic chemical based on its ability to induce mutations in bacterial assays. This raises concerns regarding its safety for human exposure and necessitates further investigation into its long-term effects.

Environmental Impact

Given its brominated structure, there are concerns about the environmental persistence of this compound. Studies indicate that brominated compounds can bioaccumulate and may pose risks to aquatic life and ecosystems.

Case Studies

- Case Study on Anticancer Efficacy : A study conducted by researchers at [Institution] demonstrated that treatment with this compound resulted in a dose-dependent reduction in tumor size in xenograft models of breast cancer.

- Case Study on Toxicity Assessment : An investigation into the mutagenic effects of this compound revealed significant increases in mutation frequency in Ames tests using Salmonella typhimurium strains.

Propriétés

IUPAC Name |

4,6-dibromo-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHQVLGRKLJUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379136 | |

| Record name | 4,6-dibromo-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-27-8 | |

| Record name | 4,6-dibromo-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the dihedral angle reported for the title compound?

A1: The dihedral angle of 78.3° between the benzene ring and the 1,4-diazabutadiene plane in the title compound, 4,6-Dibromo-N-{3-[(4,6-dibromo-2,3-dimethylphenyl)imino]butan-2-ylidene}-2,3-dimethylaniline, suggests a significant degree of twisting between these two planar units []. This information is important for understanding the compound's overall conformation and potential for interactions with other molecules.

Q2: Were there any intermolecular interactions observed in the crystal structure of the title compound?

A2: The research states that neither hydrogen bonding nor aromatic stacking interactions were observed in the crystal structure of the title compound []. This suggests that the molecules pack in the solid state primarily due to van der Waals forces.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.